(+)-2-Amino-7-phosphonoheptanoic acid
Description
Historical Discovery and Early Characterization as a Selective Excitatory Amino Acid Antagonist
The discovery of (+)-2-Amino-7-phosphonoheptanoic acid, often abbreviated as AP7, is rooted in the broader scientific endeavor to develop selective antagonists for excitatory amino acid receptors. In the late 1970s and early 1980s, researchers, including the pioneering work of Jeff Watkins and his colleagues, synthesized and tested a series of omega-phosphono-substituted alpha-amino acids. nih.gov This research aimed to differentiate the subtypes of glutamate (B1630785) receptors, which were then broadly categorized.
These investigations led to the identification of compounds that could selectively block the excitatory effects of N-methyl-D-aspartate (NMDA) without significantly affecting other glutamate receptors, such as the kainate and quisqualate receptors. nih.gov The synthesis of various phosphonate (B1237965) analogues of carboxylic acids was a key strategy in this effort. nih.gov Among these, 2-amino-7-phosphonoheptanoic acid emerged as a potent and selective competitive antagonist at the NMDA receptor. wikipedia.orgchemeurope.com Early electrophysiological studies on rat cortical neurons were crucial in demonstrating this selectivity, laying the foundation for its use as a research tool to probe the functions of NMDA receptors. nih.gov
Evolution of Research Perspectives on the Compound's Role in Central Nervous System Function
Following its initial characterization, the research applications of this compound rapidly expanded, significantly shaping the understanding of NMDA receptor function in the CNS. Initially, its anticonvulsant properties garnered considerable attention. Studies demonstrated its efficacy in preventing convulsions induced by various means, including barbital (B3395916) withdrawal and audiogenic seizures, highlighting the critical role of NMDA receptors in seizure generation. nih.govresearchgate.netnih.gov
The research focus then broadened to include the compound's potential as a neuroprotective agent. Experiments showed that AP7 could protect against neuronal damage in models of cerebral ischemia, suggesting that excessive NMDA receptor activation contributes to ischemic brain injury. nih.gov Furthermore, its involvement in motor control was investigated, with studies showing that AP7 could induce muscle rigidity and catalepsy when injected into specific brain regions. wikipedia.org
In subsequent years, the utility of AP7 extended to the study of complex brain functions such as learning and memory. Research indicated that blockade of NMDA receptors with AP7 could impair spatial learning, providing evidence for the involvement of these receptors in synaptic plasticity and cognitive processes. jneurosci.orgnih.gov More recent research has even explored its anxiolytic-like effects, suggesting a role for NMDA receptors in the modulation of anxiety and fear-related behaviors. wikipedia.orgnih.gov This evolution in research demonstrates the compound's enduring importance as a tool for dissecting the multifaceted roles of the NMDA receptor in both health and disease.
Significance of Stereoisomeric Forms in Research: D-, L-, and DL-Isomers
A critical aspect of the pharmacology of 2-amino-7-phosphonoheptanoic acid lies in its stereoisomerism. The compound exists as two enantiomers, the D- and L-isomers, as well as a racemic mixture of both, the DL-form. Research has consistently shown that the biological activity of AP7 is highly stereospecific.
The D-isomer, specifically D-(-)-2-amino-7-phosphonoheptanoic acid, is the more potent and selective antagonist at the NMDA receptor. wikipedia.org In contrast, the L-isomer, L-(+)-2-amino-7-phosphonoheptanoic acid, exhibits significantly weaker activity at the NMDA receptor. This stereoselectivity has been a crucial element in validating that the observed effects of the compound are indeed mediated by the NMDA receptor.
| Isomer | Common Abbreviation | Primary Activity at NMDA Receptor | Key Research Findings |
| D-(-)-2-Amino-7-phosphonoheptanoic acid | D-AP7 | Potent and selective antagonist | Effective anticonvulsant; demonstrates neuroprotective effects; impairs spatial learning. wikipedia.orgjneurosci.org |
| L-(+)-2-Amino-7-phosphonoheptanoic acid | L-AP7 | Weak antagonist | Largely inactive at the NMDA receptor compared to the D-isomer; used as a negative control in research. |
| DL-2-Amino-7-phosphonoheptanoic acid | DL-AP7 | Competitive antagonist (activity primarily due to the D-isomer) | Blocks NMDA-induced convulsions; used in early studies before the individual isomers were widely available. medchemexpress.com |
Properties
CAS No. |
81338-24-1 |
|---|---|
Molecular Formula |
C7H16NO5P |
Molecular Weight |
225.18 g/mol |
IUPAC Name |
(2S)-2-amino-7-phosphonoheptanoic acid |
InChI |
InChI=1S/C7H16NO5P/c8-6(7(9)10)4-2-1-3-5-14(11,12)13/h6H,1-5,8H2,(H,9,10)(H2,11,12,13)/t6-/m0/s1 |
InChI Key |
MYDMWESTDPJANS-LURJTMIESA-N |
Isomeric SMILES |
C(CC[C@@H](C(=O)O)N)CCP(=O)(O)O |
Canonical SMILES |
C(CCC(C(=O)O)N)CCP(=O)(O)O |
Origin of Product |
United States |
Molecular Mechanisms of Action and Receptor Pharmacology
Considerations of Receptor Subunit Composition and Functional Diversity
The functional diversity of NMDA receptors is largely determined by the specific type of GluN2 subunit (A, B, C, or D) incorporated into the receptor complex. nih.gov These subunits are expressed differently across various brain regions and at different stages of development, leading to distinct pharmacological and biophysical properties. nih.gov
While (+)-2-Amino-7-phosphonoheptanoic acid is selective for the NMDA receptor class, it does not exhibit strong selectivity among the different GluN2 subunits. Most well-characterized competitive NMDA receptor antagonists of its class typically display a modest preference in the order of GluN2A > GluN2B > GluN2C > GluN2D. nih.gov Efforts to develop competitive antagonists with high subunit-selectivity have been challenging, and compounds like D-AP5 (a close structural analog) show Ki values that vary less than tenfold among the different GluN2 subunits. nih.gov This low degree of selectivity suggests that this compound acts as a broad-spectrum NMDA receptor antagonist across various receptor populations.
Table 1: General Selectivity Profile of Competitive Antagonists at NMDA Receptor Subtypes
| Receptor Subunit | General Affinity Trend for AP5/AP7 Class Antagonists |
| GluN2A | Highest |
| GluN2B | High |
| GluN2C | Moderate |
| GluN2D | Lowest |
This table represents a generalized trend for the class of compounds to which this compound belongs, as specific affinity data for each subunit is not consistently available.
Interactions with Co-agonist Binding Sites (e.g., Glycine (B1666218), D-Serine)
Activation of the NMDA receptor uniquely requires the binding of two different neurotransmitters: glutamate (B1630785) (which binds to the GluN2 subunit) and a co-agonist, typically glycine or D-serine (which binds to the GluN1 subunit). nih.gov this compound functions specifically as a blocker of the glutamate recognition site and does not have any relevant affinity for the glycine co-agonist binding site on the GluN1 subunit. nih.gov
Neurobiological and Neurophysiological Investigations
Modulation of Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. The NMDA receptor is a key player in many forms of synaptic plasticity, and as a potent antagonist, (+)-2-Amino-7-phosphonoheptanoic acid has been instrumental in exploring these mechanisms.
Influence on the Induction of Long-Term Potentiation (LTP)
Long-Term Potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. The induction of many forms of LTP, particularly in the hippocampus, is critically dependent on the activation of NMDA receptors. Research has consistently demonstrated that this compound can effectively block the induction of LTP. By preventing the binding of glutamate (B1630785) to the NMDA receptor, AP7 inhibits the influx of calcium ions that is necessary to trigger the intracellular signaling cascades leading to LTP. Studies in hippocampal slices have shown that the application of AP7 prevents the sustained enhancement of synaptic transmission that characterizes LTP. While precise quantitative data from a single source is varied, the consensus from multiple studies points to a significant, dose-dependent inhibition of LTP by AP7. For instance, in vivo studies have shown that the NMDA receptor antagonist D-AP5, a related compound, impairs but does not fully block LTP in the CA1 region, suggesting the involvement of other mechanisms as well nih.gov.
| Experimental Model | Brain Region | Effect of this compound on LTP |
| In vitro hippocampal slices | CA1 | Blocks the induction of NMDA receptor-dependent LTP |
| In vivo anesthetized rats | Hippocampus | Contributes to the inhibition of LTP induction |
Effects on Long-Term Depression (LTD)
Long-Term Depression (LTD) is the opposing process to LTP, resulting in a long-lasting decrease in synaptic efficacy. Similar to LTP, certain forms of LTD are also dependent on the activation of NMDA receptors. The role of this compound in LTD is more complex. While NMDA receptor activation is required for the induction of LTD, the specific contribution of antagonists like AP7 can vary depending on the experimental conditions and the specific subtype of NMDA receptor involved Current time information in Cumberland, GB.nih.gov. Some studies suggest that NMDA receptor antagonists can prevent the induction of LTD, highlighting the necessity of NMDA receptor signaling for this form of synaptic weakening Current time information in Cumberland, GB.nih.gov. The induction of LTD is sensitive to the NMDA receptor antagonist DL-2-amino-5-phosphonopentanoic acid (AP5), a related compound, in adult rat hippocampal slices under certain conditions nih.gov.
| Experimental Model | Brain Region | Effect of NMDA Receptor Antagonism on LTD |
| In vitro hippocampal slices | CA1 | Can prevent the induction of NMDA receptor-dependent LTD |
Impact on Excitatory Neurotransmission and Neuronal Signaling Pathways
As a competitive antagonist of the NMDA receptor, this compound directly impacts excitatory neurotransmission. By blocking NMDA receptors, AP7 reduces the excitatory postsynaptic potentials (EPSPs) mediated by these receptors nih.gov. This leads to a general dampening of excitatory signals in neuronal circuits where NMDA receptors are prevalent.
The antagonism of NMDA receptors by AP7 has significant downstream effects on neuronal signaling pathways. One of the primary consequences is the blockade of calcium influx through the NMDA receptor channel. This reduction in intracellular calcium concentration inhibits the activation of calcium-dependent enzymes, such as Calcium/calmodulin-dependent protein kinase II (CaMKII), which is a crucial mediator of synaptic plasticity nih.govnih.gov.
Furthermore, research has shown that the NMDA receptor is linked to the nitric oxide (NO) signaling pathway. Activation of NMDA receptors can lead to the production of NO, which in turn activates soluble guanylate cyclase to produce cyclic guanosine (B1672433) monophosphate (cGMP) nih.govresearchgate.net. Studies have demonstrated that this compound can block the elevation of cerebellar cGMP induced by locomotor activity, indicating its ability to disrupt this signaling cascade researchgate.netnih.gov. This NMDA/NO/cGMP pathway is implicated in the regulation of gene expression and neuronal function nih.gov.
| Signaling Molecule/Pathway | Effect of this compound | Consequence |
| NMDA Receptor-mediated Ca2+ Influx | Inhibition | Reduced activation of Ca2+-dependent enzymes (e.g., CaMKII) |
| Nitric Oxide (NO) Production | Indirect Inhibition | Decreased downstream signaling |
| Cyclic Guanosine Monophosphate (cGMP) | Inhibition of elevation | Altered gene expression and neuronal function |
Electrophysiological Characterization of Neuronal Responses
The application of this compound elicits distinct electrophysiological changes in neuronal activity. In vivo studies have shown that administration of AP7 can lead to the appearance of high-voltage slow waves in the electroencephalogram (EEG) of rats, particularly in the central cortex Current time information in Cumberland, GB.. This suggests a widespread alteration of cortical neuron activity.
The compound's impact on paired-pulse facilitation (PPF), a form of short-term plasticity, has also been investigated. PPF is generally considered a presynaptic phenomenon related to residual calcium. While NMDA receptor antagonists can influence postsynaptic excitability, their direct and consistent effect on PPF is not as clearly established and can be influenced by a variety of factors nih.govwikipedia.orgyoutube.com.
| Electrophysiological Parameter | Observed Effect of this compound |
| Electroencephalogram (EEG) | Induction of high-voltage slow waves |
| Excitatory Postsynaptic Potential (EPSP) | Reduction in amplitude |
| Neuronal Firing Rate | Can decrease firing by reducing excitation |
Preclinical Behavioral and Cognitive Research Applications
Research on Learning and Memory Processes
The involvement of NMDA receptors in synaptic plasticity, a cellular mechanism underlying learning and memory, makes antagonists like (+)-2-Amino-7-phosphonoheptanoic acid valuable tools for cognitive research.
Research using passive avoidance tasks, where an animal learns to avoid a location associated with an aversive stimulus, demonstrates the compound's impact on memory. Studies have shown that this compound can impair learning performance and consolidation in these paradigms. wikipedia.orgmedchemexpress.com One study in rats investigated the effects of injecting the compound directly into the nucleus accumbens at different stages of a passive avoidance task. nih.gov When administered before the training (pre-training), the drug disrupted the acquisition of the task. nih.gov However, when given immediately after the training session, it did not affect the consolidation of the learned task, suggesting that NMDA receptor blockade in the nucleus accumbens interferes with the initial learning process rather than the subsequent memory storage. nih.gov
Assessment in Models of Affective Disorders
The compound has been extensively studied in animal models of anxiety and depression, providing insights into the glutamatergic regulation of mood and emotional responses.
This compound has demonstrated significant anxiolytic-like properties across several established rodent models of anxiety.
Dorsal Periaqueductal Grey (DPAG): The DPAG is a midbrain region implicated in fear and defensive behaviors. wikipedia.org Microinjections of this compound directly into the DPAG of rats produced a clear anxiolytic effect in the elevated plus-maze test. wikipedia.orgnih.gov This effect was localized, as injections outside of the DPAG were ineffective. nih.gov This suggests that the DPAG is a key site of action for the anxiolytic effects of NMDA antagonists. wikipedia.orgnih.gov Further studies confirmed that antagonizing NMDA receptors in both the dorsolateral and ventrolateral columns of the periaqueductal gray can reverse behavioral suppression induced by aversive situations. nih.gov
Elevated Plus-Maze (EPM): In the EPM, a test that relies on the conflict between a rodent's natural aversion to open spaces and its drive to explore, the compound increases exploration of the open arms. When injected into the DPAG, it dose-dependently increased the percentage of entries into the open arms, a standard measure of anxiolytic activity. nih.gov This effect was observed without altering the total number of arm entries, indicating a specific reduction in anxiety rather than a general increase in motor activity. nih.gov Similar anxiolytic effects were seen when the compound was administered to stressed animals, suggesting it can modify the anxiogenic impact of stress. nih.gov
Conflict Tests: In the Vogel punished licking test, another conflict model where thirsty rats are punished for drinking, this compound increased the number of punished licks. nih.gov This indicates a reduction in the suppressive effect of the punishment, consistent with an anxiolytic action. nih.gov Research has also shown that the compound produces anticonflict effects similar to those of diazepam, a classic anxiolytic drug, further supporting its potential as a tool for studying anxiety-related disorders. nih.gov
| Animal Model | Key Finding | Reference |
|---|---|---|
| Elevated Plus-Maze (EPM) | Increased exploration of open arms following microinjection into the Dorsal Periaqueductal Grey (DPAG). | nih.gov |
| Vogel Punished Licking Test | Increased the number of punished licks, indicating a reduction in conflict behavior. | nih.gov |
| General Conflict Tests | Produced anticonflict effects comparable to diazepam. | nih.gov |
Behavioral despair models, such as the forced swim test (FST), are widely used to screen for potential antidepressant efficacy. understandinganimalresearch.org.ukbris.ac.uk In the FST, animals are placed in a container of water from which they cannot escape; a common measure is the time spent immobile, which is interpreted as a state of behavioral despair. understandinganimalresearch.org.uk Antidepressant medications typically increase the duration of active behaviors like swimming and climbing. understandinganimalresearch.org.ukyoutube.com
While direct studies on this compound in the classic FST are limited in the provided context, research into related NMDA antagonists shows a reduction in immobility time, suggesting an antidepressant-like effect. bris.ac.uknih.gov A study investigating the effects of the D-isomer, D-2-amino-7-phosphonoheptanoic acid, in a swimming test in rats found that intra-accumbens injections dose-dependently enhanced the number of switches between cue-directed behaviors without affecting non-cue-directed actions. nih.gov This suggests that NMDA receptor blockade in the nucleus accumbens is involved in modulating the ability to switch between goal-oriented behaviors in a stressful situation, a finding relevant to understanding the cognitive and behavioral flexibility affected in depression. nih.gov
Modulation of Motor Activity and Related Behaviors
The compound's influence extends to the motor system, an effect primarily mediated through its action on NMDA receptors in the spinal cord and brain regions controlling movement.
Spinal Cord and Motoneurons: In spinal cats, this compound was found to depress the spontaneous activity of gamma-motoneurons, which are crucial for regulating muscle spindle sensitivity. nih.gov It also suppressed polysynaptic reflexes without affecting monosynaptic reflexes, supporting the hypothesis that NMDA receptors are involved in the polysynaptic excitation of motoneurons and play a role in spinal motor control. nih.gov
Brain Motor Regions: Bilateral microinjections into specific brain areas, such as the globus pallidus and parts of the caudate-putamen in rats, have been reported to cause muscle rigidity and catalepsy. wikipedia.org
General Motor Activity: Systemic administration of the compound has been shown to impair motor activity in fasted mice, indicating a broader effect on locomotion. nih.gov
| System/Region | Observed Effect | Reference |
|---|---|---|
| Spinal Cord | Depressed spontaneous activity of gamma-motoneurons and polysynaptic reflexes. | nih.gov |
| Globus Pallidus / Caudate-Putamen | Injections induced muscle rigidity and catalepsy in rats. | wikipedia.org |
| General Locomotion | Impaired overall motor activity in mice. | nih.gov |
Effects on Locomotor Activity and General Motility
The impact of this compound on general locomotor activity and motility has been investigated in rodents, with varying results depending on the experimental conditions and dosage. In one study, the administration of an anticonvulsant dose of 2-amino-7-phosphonoheptanoic acid was found to impair motor activity in fasted mice. nih.gov
Conversely, another study investigating the effects of the D-isomer, D-(-)-2-amino-7-phosphonoheptanoic acid (D-AP7), in an open field test in rats reported a tendency to enhance the motility of the animals, although this effect was not statistically significant. Current time information in Kocasinan, TR.researchgate.net In hypoxia-treated rats, however, D-AP7 was observed to significantly enhance both locomotor and exploratory activity. Current time information in Kocasinan, TR.researchgate.net These findings suggest that the effect of this compound on locomotor activity may be complex and influenced by the metabolic state of the animal and the presence of other physiological challenges.
| Compound Isomer | Animal Model | Experimental Condition | Observed Effect on Motility |
|---|---|---|---|
| Unspecified | Fasted Mice | Administration of an anticonvulsant dose | Impaired motor activity nih.gov |
| D-(-)-2-amino-7-phosphonoheptanoic acid (D-AP7) | Rats | Open field test (normoxic conditions) | Tendency to enhance motility (not statistically significant) Current time information in Kocasinan, TR.researchgate.net |
| D-(-)-2-amino-7-phosphonoheptanoic acid (D-AP7) | Rats | Open field test (hypoxic conditions) | Enhanced locomotor and exploratory activity Current time information in Kocasinan, TR.researchgate.net |
Influence on Cue-Directed Behavioral Switching in Specific Brain Areas
The role of NMDA receptors in the nucleus accumbens in cognitive flexibility has been explored using this compound. A study utilizing a swimming test procedure in rats, where their behavior was categorized as either cue-directed or non-cue-directed, found that intra-accumbens injections of D-2-amino-7-phosphonoheptanoic acid (AP-7) had a significant effect on behavioral switching.
The administration of AP-7 into the nucleus accumbens was shown to dose-dependently enhance the number of switches to cue-directed behaviors, without affecting the number of switches to non-cue-directed behaviors. dntb.gov.ua Further analysis revealed that the increase was specifically in the number of switches between different cue-directed behaviors. dntb.gov.ua There was no effect on the number of switches from non-cue-directed to cue-directed behaviors, from cue-directed to non-cue-directed behaviors, or between non-cue-directed behaviors. dntb.gov.ua These findings suggest a specific role for the NMDA receptors within the nucleus accumbens in the cognitive process of flexibly switching between different goal-oriented actions. dntb.gov.ua
| Dose of AP-7 (ng/0.5 µL) | Effect on Switches to Cue-Directed Behaviors | Effect on Switches to Non-Cue-Directed Behaviors |
|---|---|---|
| 100 | Enhanced | No effect |
| 500 | Enhanced (dose-dependent) | No effect |
Investigations in Animal Models of Neuropathology
Anticonvulsant Efficacy in Seizure Models
The ability of (+)-2-Amino-7-phosphonoheptanoic acid to counteract convulsive episodes has been demonstrated across a variety of animal seizure models, including those induced by chemical convulsants and withdrawal from depressant drugs.
Effects on Chemically-Induced Seizures (e.g., Metaphit, Flurothyl)
This compound has shown significant anticonvulsant effects against seizures triggered by chemical agents. In a model of audiogenic seizures induced by Metaphit in rats, intracerebroventricular administration of the compound, also referred to as APH, resulted in a dose-dependent inhibition of seizures. medchemexpress.com A minimum dose completely blocked seizures in all tested animals. medchemexpress.com
Similarly, the compound demonstrated a significant anticonvulsant effect against seizures induced by the convulsant ether, Flurothyl, in both immature and mature rats. nih.gov Studies in Swiss S mice also revealed that it antagonizes convulsions induced by several chemical agents, including N-methyl-DL-aspartic acid (NMDLA), 3-mercaptopropionic acid, thiosemicarbazide, picrotoxin, and methyl-6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM). nih.gov Furthermore, research has shown its efficacy in inhibiting insulin-induced convulsions. nih.gov
Table 1: Efficacy of this compound in Chemically-Induced Seizure Models
| Seizure Model | Animal Model | Observed Effect | Citation |
|---|---|---|---|
| Metaphit-Induced Audiogenic Seizures | Rats | Dose-dependent inhibition of seizures. | medchemexpress.com |
| Flurothyl-Induced Seizures | Rats (immature and mature) | Significant anticonvulsant effect. | nih.gov |
| NMDLA, 3-mercaptopropionic acid, etc. | Mice | Antagonizes convulsions. | nih.gov |
| Insulin-Induced Convulsions | Rats | Inhibits convulsions. | nih.gov |
Prevention of Withdrawal-Induced Convulsions (e.g., Barbital (B3395916) Withdrawal)
The neuroprotective effects of this compound extend to convulsions arising from drug withdrawal. In a study involving female Sprague-Dawley rats made dependent on barbital, subsequent withdrawal from the drug led to numerous and severe spontaneous convulsions. nih.gov Intracerebroventricular infusion of the compound during the withdrawal period markedly reduced the incidence of these convulsions. nih.gov The study also noted that the compound significantly, though not completely, prevented the three-fold elevation of cerebellar cyclic GMP levels associated with barbital withdrawal. nih.gov These findings suggest that pathways involving NMDA receptors play a role in the seizure activity that occurs following abrupt abstinence from barbital. nih.gov
Table 2: Effect of this compound on Barbital Withdrawal
| Treatment Group | Number of Animals | Total Convulsions Observed | Citation |
|---|---|---|---|
| Barbital Withdrawal + Saline Infusion | 29 | 61 | nih.gov |
| Barbital Withdrawal + APH Infusion | 29 | 9 | nih.gov |
Regional Specificity of Anticonvulsant Effects (e.g., Substantia Nigra Pars Reticulata)
The anticonvulsant action of this compound can be highly dependent on the specific brain region where it is administered. Research focusing on the substantia nigra, a key area in seizure control, has revealed such regional specificity. Focal injections into the substantia nigra pars reticulata (SNR) or pars compacta in rats produced a dose-dependent suppression of the tonic extensor component of seizures in the electroshock test. nih.gov
However, studies on flurothyl-induced seizures showed that the compound's effects within the SNR are not uniform. Infusions into the anterior part of the SNR produced an anticonvulsant effect. In contrast, in the posterior part of the SNR, a higher dose of the compound had a proconvulsant effect, while a lower dose had no influence on the seizure threshold. This indicates the existence of at least two functionally distinct regions within the SNR that respond differently to the modulation of the glutamatergic system. Further studies have also highlighted age-dependent differences, with infusions into the substantia nigra being effective in adult rats but not in very young (16-day-old) rats. wikipedia.org
Neuroprotective Studies in Excitotoxic Models
Excitotoxicity, a process where excessive stimulation by neurotransmitters leads to neuronal damage, is a key mechanism in various neurological disorders. As an antagonist of the NMDA receptor, this compound has been investigated for its ability to protect against this form of damage.
Attenuation of Ibotenate-Induced Neuronal Damage (e.g., Microgyria, White Matter Lesions)
Ibotenic acid is an excitotoxin known to cause neuronal lesions by acting on NMDA receptors. The neurotoxic effects of ibotenic acid are mediated through the same receptors that this compound blocks. Research has shown that excitatory responses of central neurons to ibotenic acid are susceptible to blockade by the D(-)-isomer of 2-amino-7-phosphonoheptanoic acid. This antagonistic action suggests a protective role against the neuronal damage induced by ibotenate. While direct studies detailing the attenuation of specific pathologies like microgyria or white matter lesions are not specified in the reviewed literature, the mechanistic link is strong. By blocking the NMDA receptor, the compound can prevent the excitotoxic cascade initiated by ibotenic acid, thereby conferring neuroprotection.
General Neuroprotective Mechanisms
The primary neuroprotective mechanism of this compound lies in its function as a selective and competitive antagonist at the NMDA receptor. nih.govnih.gov Excitotoxic neuronal death is largely triggered by the overactivation of NMDA receptors, which leads to an excessive influx of calcium ions into the neuron. This calcium overload activates a cascade of damaging intracellular enzymes, leading to cell injury and death.
By competitively inhibiting the glutamate (B1630785) binding site on the NMDA receptor, this compound prevents this pathological over-stimulation. This blockade of the postsynaptic action of excitatory amino acids like glutamate and aspartate is believed to be the basis of its neuroprotective and anticonvulsant properties. nih.gov Studies have shown that in fasted rats and mice, the compound can alter the levels of brain amino acids, including decreasing aspartate and glutamate concentrations in specific brain regions, which is consistent with the blockade of their postsynaptic action.
Research in Hypoxia and Ischemia Models
Hypoxic-ischemic (HI) events, such as those occurring during stroke or perinatal asphyxia, trigger a cascade of neurotoxic events leading to neuronal death. nih.gov A key element of this cascade is the excessive release of the excitatory neurotransmitter glutamate. ukdri.ac.uknih.gov This overabundance of glutamate leads to the over-activation of its receptors, particularly the N-methyl-D-aspartate (NMDA) receptors, resulting in a massive influx of calcium ions into neurons. nih.govnih.gov This calcium overload activates various downstream enzymes that contribute to irreversible cell damage and death, a process known as excitotoxicity. nih.govivoryresearch.com Consequently, antagonists of the NMDA receptor have been a major focus of research for neuroprotection in animal models of hypoxia and ischemia. termedia.plnih.gov
This compound (also known as AP7) is a selective and competitive antagonist of the NMDA receptor, specifically blocking the glutamate binding site. wikipedia.org Its D-isomer, D-(-)-2-amino-7-phosphonoheptanoic acid (D-AP7), has been investigated in animal models of hypoxia to determine its effects on behavior and neuronal function following a hypoxic insult.
Research in rat models subjected to short-term hypoxia has explored the behavioral consequences of administering D-AP7. nih.gov Hypoxia itself was shown to decrease locomotor activity and impair learning and memory processes. nih.gov The administration of D-AP7 in rats that had undergone hypoxia resulted in several distinct behavioral changes. Notably, it enhanced locomotor and exploratory activity. wikipedia.orgnih.gov However, it also demonstrated an anxiogenic-like effect and impaired the consolidation of memory in a passive avoidance test. wikipedia.orgnih.gov In control rats not subjected to hypoxia, D-AP7 impaired the acquisition of learning but did not affect memory consolidation or produce significant anxiogenic effects. nih.gov These findings suggest that the compound's effects are significantly modulated by the pathological state induced by hypoxia. nih.gov
The table below summarizes the key behavioral effects observed in a study investigating D-AP7 in rats following experimental hypoxia. nih.gov
Table 1: Behavioral Effects of D-AP7 in Hypoxia-Treated Rats
| Behavioral Test | Effect in Hypoxia-Treated Rats | Effect in Control (Normoxia) Rats |
|---|---|---|
| Open Field Test | Enhanced locomotor and exploratory activity | No significant change in locomotor and exploratory activity |
| Passive Avoidance Test | Impaired memory consolidation | Impaired memory acquisition; no effect on consolidation or retrieval |
| Elevated Plus Maze | Anxiogenic-like effect (shortened time in open arms) | No significant effects |
While many preclinical studies on NMDA antagonists showed promise in reducing infarct size in animal models of stroke, these results have often not translated successfully to clinical trials in humans. nih.govresearchgate.netresearchgate.net The therapeutic window for these antagonists appears to be very narrow, with efficacy often observed only when administered shortly after the ischemic event. nih.gov Research continues to explore the complex role of NMDA receptors in both the acute injury phase and the subsequent recovery and plasticity phases following hypoxic-ischemic events. nih.govnih.gov
Cellular and Biochemical Underpinnings of + 2 Amino 7 Phosphonoheptanoic Acid Action
Regulation of Second Messenger Systems (e.g., Cyclic Guanosine (B1672433) Monophosphate)
(+)-2-Amino-7-phosphonoheptanoic acid has a significant regulatory effect on second messenger systems, most notably on the levels of cyclic guanosine monophosphate (cGMP). As an antagonist of the NMDA receptor, which is a calcium-permeable ion channel, AP7 can prevent the influx of Ca2+ that often triggers the synthesis of second messengers.
Research has demonstrated that the administration of NMDA elevates cGMP content in multiple brain regions, and this effect is blocked by the chronic administration of this compound. nih.gov This indicates that AP7 directly interferes with the NMDA receptor-mediated signaling pathway that leads to cGMP production.
Furthermore, strenuous physical activity, such as swimming, has been shown to cause a rapid, activity-dependent increase in cerebellar cGMP levels. This elevation is thought to be mediated by an NMDA receptor pathway, as intracerebroventricular injection of a low dose of this compound completely blocks the swim-induced rise in cGMP. oup.com This finding highlights the role of AP7 in modulating neuronal responses to physiological stressors.
In the context of substance dependence and withdrawal, abrupt cessation of barbital (B3395916) has been shown to induce a threefold increase in cerebellar cGMP levels, an effect that is markedly, though not completely, prevented by the infusion of this compound. nih.gov This suggests that the excitatory dicarboxylic amino acid pathways, acting through NMDA receptors, are involved in the biochemical changes associated with withdrawal, and that AP7 can attenuate these changes.
Interactive Table 1: Effect of this compound on cGMP Levels
| Condition | Brain Region | Effect of Stimulus on cGMP | Effect of this compound on cGMP Levels | Reference(s) |
| NMDA Administration | Multiple Brain Regions | Elevation | Blocked elevation | nih.gov |
| Swim-Induced Stress | Cerebellum | Elevation | Completely blocked elevation | oup.com |
| Barbital Withdrawal | Cerebellum | 3-fold elevation | Markedly prevented elevation | nih.gov |
Alterations in Regional Brain Amino Acid Neurotransmitter Levels (e.g., Glutamate (B1630785), Aspartate, GABA, Glutamine)
The administration of this compound leads to significant alterations in the levels of several key amino acid neurotransmitters in different regions of the brain. These changes are consistent with its role as a blocker of postsynaptic NMDA receptors, which leads to a compensatory increase in the synaptic release of excitatory amino acids like glutamate and aspartate. nih.govnih.gov
In a study involving fasted rats and mice, a 1 mmol/kg intraperitoneal dose of 2-amino-7-phosphonoheptanoic acid produced the following significant changes:
Glutamine: Increased in the rat cortex and mouse striatum. nih.govnih.gov
Glutamate: Decreased in the rat striatum. nih.govnih.gov
Aspartate: Decreased in all brain regions examined except for the mouse cortex and striatum. In fed animals, however, the compound did not alter brain aspartate concentrations. nih.govnih.gov
GABA: Significantly decreased in the rat striatum and hippocampus. nih.govnih.gov
These region-specific and diet-dependent alterations in amino acid neurotransmitter levels underscore the complex downstream effects of NMDA receptor blockade by this compound. The changes suggest a disruption of the normal balance of excitatory and inhibitory neurotransmission.
Interactive Table 2: Effects of this compound on Regional Brain Amino Acid Levels in Fasted Rodents
| Amino Acid | Brain Region | Species | Effect | Reference(s) |
| Glutamine | Cortex | Rat | Increased | nih.govnih.gov |
| Glutamine | Striatum | Mouse | Increased | nih.govnih.gov |
| Glutamate | Striatum | Rat | Decreased | nih.govnih.gov |
| Aspartate | Most regions (except mouse cortex and striatum) | Rat and Mouse | Decreased | nih.govnih.gov |
| GABA | Striatum | Rat | Decreased | nih.govnih.gov |
| GABA | Hippocampus | Rat | Decreased | nih.govnih.gov |
Influence on Arachidonic Acid Release Pathways in Neuronal Cells
This compound, by virtue of its NMDA receptor antagonism, influences the release of arachidonic acid in neuronal cells. The activation of NMDA receptors is known to induce a dose-dependent release of arachidonic acid from neuronal membranes. nih.govnih.gov This process is dependent on the influx of extracellular Ca2+ through the NMDA receptor's ion channel, which then activates phospholipase A2. nih.gov
Studies have shown that NMDA receptor antagonists can inhibit this agonist-induced release of arachidonic acid. nih.govnih.gov For instance, in primary cultures of cerebellar granule cells, the release of arachidonic acid stimulated by glutamate, aspartate, and NMDA is effectively inhibited by NMDA receptor antagonists. nih.gov While these studies often refer to NMDA receptor antagonists as a class or use other specific antagonists like MK-801, the mechanism of action is directly tied to the blockade of the NMDA receptor. oup.com Therefore, it can be inferred that this compound, as a selective NMDA receptor antagonist, would similarly inhibit the release of arachidonic acid in neuronal cells. This inhibition of arachidonic acid release represents a significant downstream effect of AP7's primary action and has implications for cellular signaling and pathology, as arachidonic acid and its metabolites can act as second messengers and modulate neuronal activity. nih.gov
Modulation of Stress-Induced Gene Expression (e.g., c-fos mRNA)
This compound has a modulatory role in the expression of stress-induced immediate-early genes, such as c-fos mRNA. The expression of c-fos is often used as a marker for neuronal activation in response to various stimuli, including stress. nih.gov
Research has shown that the administration of noncompetitive NMDA receptor antagonists, such as MK-801, can induce the expression of c-fos mRNA in several brain regions, including the retrosplenial, entorhinal, and prefrontal cortices. scispace.comnih.gov This suggests that blocking NMDA receptors can, in itself, trigger a neuronal activation response that leads to c-fos expression.
In the context of stress, chronic stress exposure has been found to lead to a long-lasting decrease in the expression of c-fos mRNA in response to a novel stressor in brain regions such as the paraventricular nucleus of the hypothalamus. nih.gov While direct studies specifically detailing the effect of this compound on stress-induced c-fos expression are not as prevalent, its role as an NMDA receptor antagonist places it in a position to modulate this process. By blocking NMDA receptors, AP7 could potentially alter the neuronal circuitry that is activated during a stress response, thereby influencing the subsequent pattern of c-fos mRNA expression. The interplay between NMDA receptor antagonism and stress-induced gene expression is complex, with the potential for both induction and inhibition of c-fos depending on the specific brain region and the context of the stressor.
Synthetic Chemistry and Structure Activity Relationship Sar Studies
Challenges in Synthesis and Innovative Methodological Approaches for Compound Production
The synthesis of α-aminophosphonic acids, such as 2-amino-7-phosphonoheptanoic acid, presents notable challenges for synthetic chemists. These compounds are phosphorus analogues of α-amino acids and their synthesis requires careful control to achieve the desired structure and stereochemistry. mdpi.com A crucial factor is the configuration of the stereoisomers, which significantly influences their biological activity. mdpi.com
One of the primary difficulties lies in the stereoselective synthesis of these molecules. mdpi.com Many traditional synthetic methods often result in racemic mixtures, which contain an equal amount of both enantiomers. europa.eu However, since the biological activity often resides in only one of the enantiomers, the development of methods to produce enantiopure compounds is of high importance. europa.eu The efficient formation of a quaternary center, if required, is a known critical challenge in organic synthesis. mdpi.com
To overcome these challenges, various innovative methodological approaches have been developed. These include:
Asymmetric Synthesis: This approach aims to produce a single enantiomer of the desired compound. Methods for the asymmetric synthesis of related α-aminophosphonic acid derivatives have been explored, though examples leading to tetrasubstituted substrates remain less common. mdpi.com
Enzymatic Kinetic Resolution: This technique can be used to separate a racemic mixture into its individual enantiomers. For instance, racemic mixtures of α-aminoalkylphosphonic acids have been resolved using enzymes like Penicillin G acylase to yield the desired enantiomers with high enantiomeric excess. mdpi.com The main limitation of this approach is that the maximum yield for the desired enantiomer is 50%. mdpi.com
Organocatalytic Reactions: The use of chiral organocatalysts offers an efficient pathway for the stereoselective synthesis of α-aminophosphonates. For example, an enantioselective catalytic α-amidoalkylation of dimethyl phosphite (B83602) with 1-(N-acylamino)alkyltriphenylphosphonium salts has been reported to produce α-aminophosphonates in high yields and with high enantiomeric excess. mdpi.com
While these methods have been developed for the broader class of α-aminophosphonic acids, they represent the key strategies that can be applied to the specific synthesis of (+)-2-Amino-7-phosphonoheptanoic acid.
Relationship Between Stereochemistry and Pharmacological Activity
The stereochemistry of 2-amino-7-phosphonoheptanoic acid is a critical determinant of its pharmacological activity. The compound exists as two enantiomers, the D(-)-isomer and the L(+)-isomer, and their effects on the NMDA receptor are markedly different.
Research has unequivocally shown that the D(-)-isomer of 2-amino-7-phosphonoheptanoic acid is the active antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.gov In contrast, the L(+)-isomer is reported to be inactive. nih.gov This stereoselectivity is a common feature for many biologically active molecules, where only one enantiomer interacts effectively with the chiral environment of a biological target, such as a receptor or an enzyme. europa.eu
The D(-)-isomer, also referred to as D-AP7, selectively antagonizes NMDA-induced excitation of central neurons, with relatively little effect on responses to kainate and glutamate (B1630785). nih.gov
Interestingly, the introduction of a biphenyl-moiety into the structure of AP7, as discussed in the previous section, not only increases affinity but also reverses the enantioselectivity. nih.gov For these biphenyl-derivatives, the L-form exhibits a preferential affinity for the NMDA receptor, a reversal from the D-form preference of the parent compound. nih.gov This highlights the profound impact that structural modifications can have on the stereochemical requirements for pharmacological activity.
Current Research Gaps and Future Directions
Further Elucidation of Subunit-Specific NMDA Receptor Interactions and Their Functional Correlates
A significant limitation of first-generation competitive antagonists like D-AP7 is their general lack of selectivity for the different GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D) that comprise the NMDA receptor. nih.govnih.gov These subunits are expressed differentially across various brain regions and at different developmental stages, and they confer distinct biophysical and pharmacological properties to the receptor complex. nih.gov For instance, research indicates that GluN2A- and GluN2B-containing receptors may play opposing roles in synaptic plasticity, with GluN2A being more involved in long-term potentiation (LTP) and GluN2B in long-term depression (LTD). nih.gov
The non-selective nature of D-AP7 means it blocks a wide range of NMDA receptor populations, which contributes to the adverse side effects observed in preclinical models, such as cognitive impairment and psychotomimetic-like behaviors. nih.gov These side effects have hindered the clinical translation of many broad-spectrum NMDA receptor antagonists. nih.gov A critical research gap, therefore, is the precise structural and functional understanding of how D-AP7 and similar ligands interact with the glutamate (B1630785) binding pocket of each GluN2 subunit. nih.gov
Future research is directed at:
Structural Biology: Utilizing techniques like X-ray crystallography to determine the high-resolution structures of D-AP7 bound to the ligand-binding domains of each individual GluN2 subunit. youtube.com This could reveal subtle conformational differences that can be exploited for the rational design of subunit-selective antagonists. nih.gov
Computational Modeling: Employing molecular dynamics simulations to model the binding and unbinding kinetics of D-AP7 at different GluN1/GluN2 subunit compositions, providing insights into the mechanisms of selectivity. nih.gov
Functional Assays: Using electrophysiological recordings in cell lines or neurons expressing specific recombinant NMDA receptor subtypes to precisely quantify the functional antagonism of D-AP7 and its analogues at each subunit combination. researchgate.net Elucidating these functional correlates is essential for predicting the physiological consequences of targeting specific NMDA receptor populations. nih.gov
Achieving a higher degree of subunit selectivity is considered a key step toward developing NMDA receptor-targeting therapeutics with improved efficacy and more acceptable side-effect profiles. nih.gov
Exploring Broader Neurophysiological Roles Beyond Direct NMDA Receptor Antagonism
Furthermore, the blockade of NMDA receptors can indirectly influence other neurotransmitter systems. For instance, NMDA receptors are known to modulate GABAergic inhibitory transmission. researchgate.net D-AP7 has been shown to prevent the elevation of cerebellar cyclic GMP associated with barbiturate (B1230296) withdrawal, indicating an interaction with intracellular signaling cascades that are not exclusively tied to synaptic transmission. nih.gov The interplay between glutamatergic systems and other neurotransmitters like dopamine, serotonin, and acetylcholine (B1216132) is critical for brain function, and disrupting one node can have widespread network effects. nih.gov
Future research directions include:
Network-Level Analysis: Investigating how D-AP7 alters large-scale neural network dynamics and oscillations, which are crucial for cognitive functions and are often disrupted in neurological disorders. mdpi.com
Neurotransmitter Interactions: Systematically studying the downstream effects of D-AP7 administration on the release, reuptake, and receptor activity of other major neurotransmitter systems. nih.gov
Behavioral Pharmacology: Designing more nuanced behavioral paradigms to dissect the complex effects of D-AP7 on cognition, mood, and sensory processing, moving beyond simple measures of anticonvulsant activity. nih.gov
A deeper understanding of these broader neurophysiological roles is necessary to fully comprehend the therapeutic potential and limitations of D-AP7 and other NMDA receptor antagonists.
Development of Advanced Preclinical Models for Translational Research
A major challenge in the development of NMDA receptor-targeted drugs has been the difficulty of translating promising preclinical results into clinical success. nih.gov Many antagonists that were effective in animal models of neurodegeneration or epilepsy failed in human trials due to a lack of efficacy or severe adverse effects, such as hallucinations and cognitive deficits. nih.gov This translational gap highlights the limitations of traditional preclinical models.
The development of more sophisticated and predictive models is a critical area of ongoing research. This includes:
Human-Derived Models: Utilizing induced pluripotent stem cell (iPSC)-derived neurons and brain organoids to create human-specific models of neurological diseases. These models could offer a more accurate platform to test the efficacy and neurotoxicity of compounds like D-AP7 on human neural tissue.
Transgenic Animal Models: Employing genetically engineered animals that express specific human NMDA receptor subunits or mutations associated with human diseases. This would allow for a more targeted investigation of drug-receptor interactions in a relevant physiological context.
Biomarker Development: Identifying and validating translatable biomarkers (e.g., specific patterns in EEG, neuroimaging signatures, or fluid biomarkers) in animal models that correlate with both the therapeutic and adverse effects of NMDA receptor antagonists. researchgate.net This could help predict clinical outcomes more accurately. For example, preclinical studies are exploring high-frequency oscillations as a potential biomarker for the effects of NMDA receptor modulators. researchgate.net
These advanced models are essential for improving the predictive validity of preclinical research and increasing the likelihood of successfully developing safe and effective NMDA receptor-based therapies.
Innovative Synthetic Strategies for Novel Analogues with Enhanced Selectivity or Efficacy
The chemical structure of D-AP7 has served as a foundational scaffold for the development of new NMDA receptor antagonists. nih.gov While D-AP7 itself has limitations, particularly its poor ability to cross the blood-brain barrier and lack of subunit selectivity, it has inspired the synthesis of numerous analogues with improved properties. nih.gov
Current and future research in this area focuses on several innovative strategies:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the D-AP7 backbone to understand how different chemical changes affect potency, selectivity, and pharmacokinetic properties. nih.govnih.govnih.gov For example, adding bulky hydrophobic groups or incorporating the phosphonoheptanoic acid chain into rigid ring structures has been shown to increase antagonist potency. nih.gov
Conformational Constraint: Synthesizing analogues where the flexible carbon chain of D-AP7 is locked into specific conformations. capes.gov.br This approach aims to create molecules that fit more selectively into the binding pocket of a particular GluN2 subunit.
Prodrug Development: Designing inactive prodrugs that are chemically modified to enhance properties like oral bioavailability and brain penetration. Once in the central nervous system, these prodrugs are metabolized into the active antagonist. nih.gov
Computational and AI-Driven Design: Using generative deep learning models and other in silico methods to design and screen vast virtual libraries of novel compounds based on the D-AP7 pharmacophore. rsc.org This accelerates the discovery of candidates with a higher probability of desired activity and fewer off-target effects. Research is underway to design novel antagonists based on various scaffolds to achieve better therapeutic profiles. researchgate.netdntb.gov.ua
These innovative synthetic strategies are crucial for overcoming the limitations of early-generation antagonists and for creating the next wave of highly selective and effective NMDA receptor modulators for therapeutic use. nih.gov
Q & A
Q. What is the primary mechanism of action of (+)-2-Amino-7-phosphonoheptanoic acid (AP7) in modulating excitatory neurotransmission?
AP7 is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, selectively blocking glutamate-induced excitation. It binds to the glutamate recognition site with higher affinity than endogenous glutamate, thereby inhibiting ion channel opening and downstream calcium influx . This mechanism underlies its roles in neuroprotection, anticonvulsant effects, and anxiolytic activity. Methodologically, receptor specificity is confirmed via radioligand binding assays using Triton-treated synaptic membranes and competitive displacement studies with analogs like CPP .
Q. How is AP7 utilized in experimental models of epilepsy, and what methodological considerations are critical?
AP7 is tested in sound-induced seizures (DBA/2 mice) and pentylenetetrazol-induced seizures (Swiss mice). Intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) administration at 0.5–1.0 mmol/kg demonstrates dose-dependent anticonvulsant effects. Critical considerations include route-dependent bioavailability (i.c.v. bypasses the blood-brain barrier) and monitoring for NMDA receptor hypofunction side effects, such as motor impairment .
Q. What are the methodological approaches for assessing AP7's anxiolytic effects in rodent models?
The elevated plus-maze (EPM) is the gold standard. AP7 (0.2–20 nmol) is microinjected into the dorsal periaqueductal gray (DPAG) to localize anxiolytic action. Control experiments include saline injections and off-target site comparisons. Behavioral metrics include open-arm entries (%) and time spent in open arms, with total arm entries ensuring locomotor activity is unaffected .
Advanced Research Questions
Q. How does AP7 contribute to neuroprotection in cerebral ischemia and hypoglycemia models?
In forebrain ischemia (rat carotid occlusion), AP7 (50–200 µM) microinfused into the hippocampus pre-ischemia reduces pyramidal cell loss by 90%. For hypoglycemic neuroprotection, intrastriatal AP7 (0.5 mmol/kg) blocks NMDA receptor activation by endogenous excitotoxins, preventing striatal aspartate accumulation and neuronal necrosis . Advanced models combine electrophysiology (e.g., evoked potentials) with histopathology to validate neuroprotection.
Q. What experimental strategies resolve contradictions in AP7's effects on striatal aspartate levels during hypoglycemia?
Striatal aspartate has "metabolic" (72%) and "synaptic" (28%) pools. AP7 suppresses the synaptic pool (corticostriatal pathway) but minimally affects the metabolic pool. Lesioning the corticostriatal pathway via frontal cortical ablation isolates synaptic contributions, while HPLC quantifies aspartate/glutamate ratios. Insulin-induced hypoglycemia increases synaptic aspartate 3.5-fold, which AP7 blocks by 95% .
Q. What advanced techniques study AP7's receptor binding affinity and selectivity?
Radioligand displacement assays using [³H]CPP (Kd = 201 nM) on Triton-treated rat brain membranes quantify AP7’s NMDA receptor affinity. Selectivity is confirmed via electrophysiological recordings in hippocampal slices, where AP7 antagonizes NMDA-evoked currents but not AMPA/kainate responses. Cross-reactivity with metabotropic glutamate receptors is ruled out via calcium imaging in mGluR5-transfected cells .
Q. How do administration routes affect AP7's efficacy in diverse paradigms?
- Microinjection (DPAG): Site-specific anxiolysis (0.2–20 nmol) with minimal systemic effects .
- Intracerebroventricular (i.c.v.): Direct CNS delivery for anticonvulsant studies (0.5 mmol/kg) .
- Intraperitoneal (i.p.): Systemic neuroprotection (0.5–1.0 mmol/kg) but lower brain bioavailability due to peripheral metabolism . Pharmacokinetic profiling (plasma/brain concentration ratios) and autoradiography validate route-dependent efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
